

Application Notes and Protocols for the Analytical Characterization of 4-Acetylbenzaldehyde

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Compound of Interest

Compound Name: 4-Acetylbenzaldehyde

Cat. No.: B1276866

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Acetylbenzaldehyde (CAS No. 3457-45-2), also known as 4-formylacetophenone, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its bifunctional nature, containing both an aldehyde and a ketone group, makes its characterization crucial for quality control and reaction monitoring.[2] These application notes provide a comprehensive overview of the analytical methods for the characterization of **4-Acetylbenzaldehyde**, including detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Acetylbenzaldehyde** is presented below.

Property	Value	Reference
Molecular Formula	C ₉ H ₈ O ₂	[1][3]
Molecular Weight	148.16 g/mol	[1][3]
Melting Point	33-36 °C (lit.)	[1][4]
Appearance	White or colorless to light yellow solid	

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of **4-Acetylbenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2.1: ¹H NMR Spectroscopic Data for **4-Acetylbenzaldehyde** (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.12	s	1H	Aldehyde (-CHO)
8.10	d	2H	Aromatic (ortho to -CHO)
8.01	d	2H	Aromatic (ortho to -COCH ₃)
2.67	s	3H	Methyl (-CH ₃)

Table 2.2: ¹³C NMR Spectroscopic Data for **4-Acetylbenzaldehyde** (CDCl₃)[5]

Chemical Shift (δ) ppm	Assignment
197.4	Ketone Carbonyl (C=O)
191.7	Aldehyde Carbonyl (C=O)
141.2	Aromatic (C-CHO)
139.0	Aromatic (C-COCH ₃)
129.8	Aromatic (CH, ortho to -CHO)
128.8	Aromatic (CH, ortho to -COCH ₃)
27.0	Methyl (-CH ₃)

Protocol 2.1: NMR Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of **4-Acetylbenzaldehyde** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse.
 - Number of Scans: 16
 - Relaxation Delay: 1 s
 - Spectral Width: -2 to 12 ppm.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse.
 - Number of Scans: 1024
 - Relaxation Delay: 2 s

- Spectral Width: 0 to 220 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **4-Acetylbenzaldehyde** shows characteristic absorption bands for the aldehyde and ketone carbonyl groups.^[6]

Table 2.3: Key IR Absorption Bands for **4-Acetylbenzaldehyde**

Wavenumber (cm ⁻¹)	Vibration
~1706	Aldehyde C=O stretch
~1687	Ketone C=O stretch
~2850, ~2750	Aldehyde C-H stretch
~1600, ~1570	Aromatic C=C stretch

Protocol 2.2: Attenuated Total Reflectance (ATR)-IR Spectroscopy

- Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
- Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Place a small amount of solid **4-Acetylbenzaldehyde** onto the ATR crystal, ensuring good contact.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16

- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol 2.3: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **4-Acetylbenzaldehyde** in a suitable UV-grade solvent (e.g., ethanol or acetonitrile).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blank Measurement:** Fill a quartz cuvette with the solvent to be used as a blank.
- **Sample Measurement:** Fill a second quartz cuvette with the prepared sample solution.
- **Data Acquisition:** Scan the sample from 200 to 400 nm.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).

Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of **4-Acetylbenzaldehyde** and for its quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Table 3.1: GC-MS Parameters for **4-Acetylbenzaldehyde** Analysis

Parameter	Value
Gas Chromatograph	
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature	250 °C
Injection Volume	1 µL (splitless)
Carrier Gas	Helium (1 mL/min)
Oven Program	Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Mass Range	m/z 40-300

Protocol 3.1: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **4-Acetylbenzaldehyde** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Derivatization (Optional): For enhanced sensitivity, especially in trace analysis, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed to form the corresponding oxime.[\[2\]](#)
- Injection: Inject the prepared sample into the GC-MS system.
- Data Analysis: Identify the peak corresponding to **4-Acetylbenzaldehyde** based on its retention time and mass spectrum. The molecular ion peak $[M]^+$ should be observed at m/z 148.

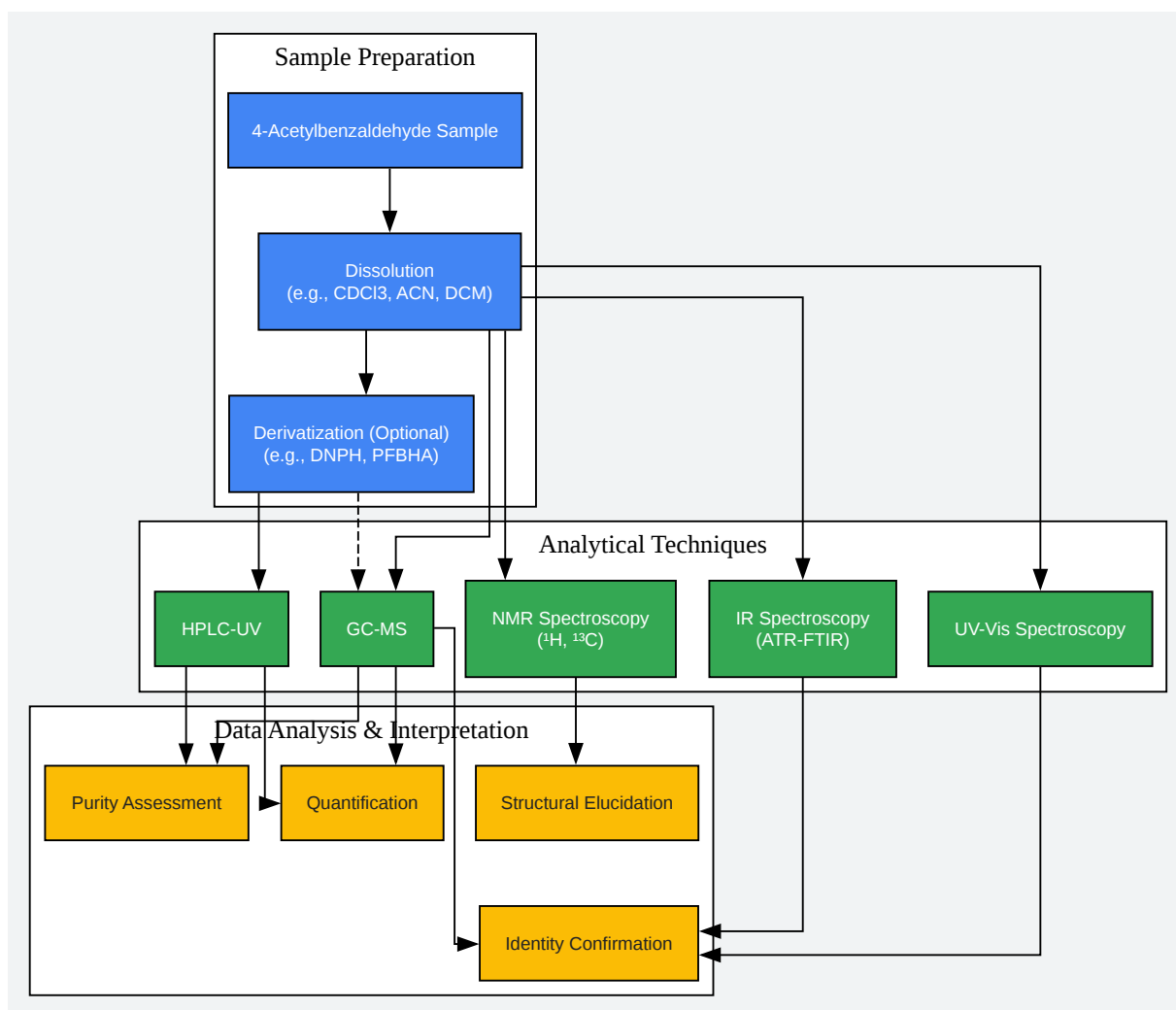
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds. For aldehydes and ketones, derivatization is often employed to enhance UV detection.

Protocol 3.2: HPLC Analysis via DNPH Derivatization

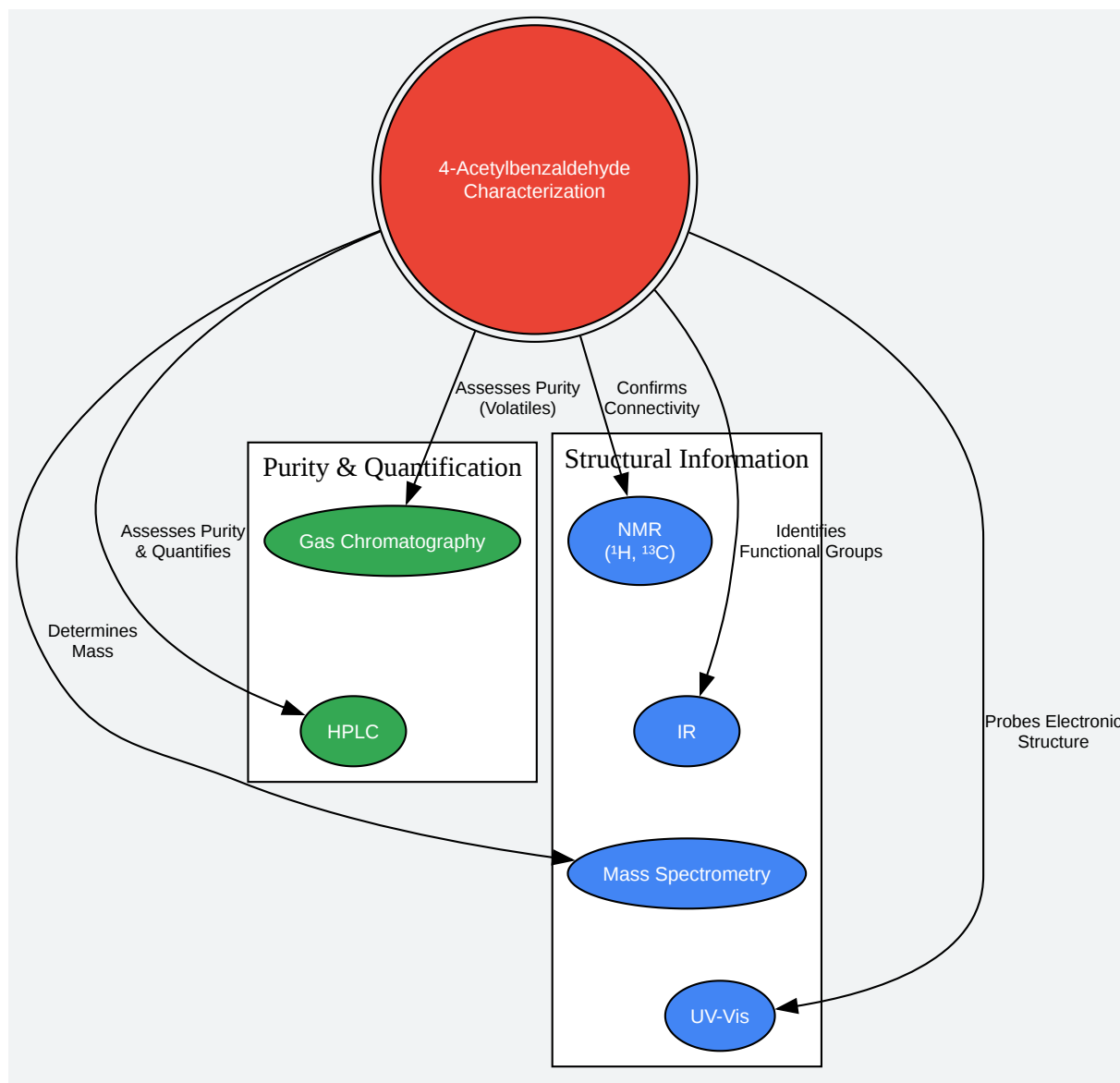
- Derivatization:
 - Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile acidified with a small amount of sulfuric acid.
 - Mix the **4-Acetylbenzaldehyde** sample with the DNPH solution and allow it to react to form the 2,4-dinitrophenylhydrazone derivative.
- Instrumentation: Use an HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and water.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 360 nm.
- Data Analysis: Quantify the **4-Acetylbenzaldehyde** derivative by comparing its peak area to a calibration curve prepared from standards.

Visualized Workflows and Relationships



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Caption: Overall analytical workflow for **4-Acetylbenzaldehyde** characterization.



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